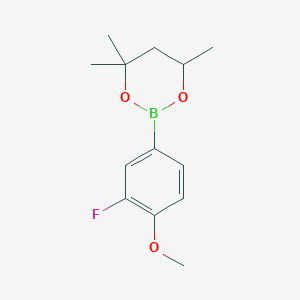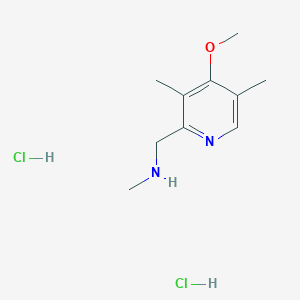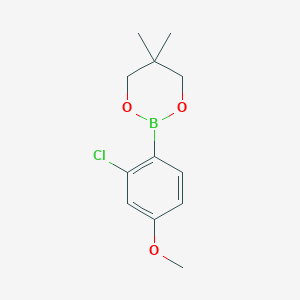
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (FMTMD) is a novel boron-containing compound with a wide range of applications in scientific research. It is a versatile compound with unique properties, including a high solubility in water, low toxicity, and good stability. FMTMD has been used in a variety of fields, including biochemistry, pharmacology, and material science.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It has been used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It has also been used in the synthesis of polymers, the synthesis of organometallic complexes, and the synthesis of organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of boron-containing drugs, such as the anti-cancer drug Bortezomib, and in the synthesis of boron-containing polymers.
Mechanism of Action
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a unique mechanism of action. It acts as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It also catalyzes the formation of a variety of organic compounds, including polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as an electron donor, donating electrons to substrates to facilitate their reactivity.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the growth of bacteria and fungi. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the growth of cancer cells and to induce cell death in a variety of cancer cell lines. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to reduce inflammation and to reduce the levels of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages for lab experiments. It is a highly soluble compound, with a solubility of up to 20 mM in water. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store. It is also a highly stable compound, with a shelf-life of up to three years. However, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has some limitations for lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the concentration of 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in solutions due to its low solubility.
Future Directions
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of potential applications in scientific research. It can be used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It can also be used in the synthesis of polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the synthesis of boron-containing drugs and boron-containing polymers. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the inhibition of bacteria and fungi, and the inhibition of cancer cell growth. Finally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to develop new materials, such as boron-containing polymers and boron-containing drugs.
Synthesis Methods
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including a two-step synthetic pathway, a one-step synthetic pathway, or a direct reaction pathway. In the two-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is first synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the one-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the direct reaction pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid, and trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid.
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-9-8-13(2,3)18-14(17-9)10-5-6-12(16-4)11(15)7-10/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYUCZOZTLTWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)






